ER 50891 is a selective antagonist of the retinoic acid receptor alpha, a member of the nuclear receptor superfamily that regulates gene expression in response to retinoic acid, a metabolite of vitamin A. This compound has garnered attention for its potential applications in various biological and medical research contexts, particularly in studies involving cellular differentiation, growth regulation, and metabolic processes.
ER 50891 is classified as a synthetic retinoic acid receptor antagonist. It has been utilized in various experimental settings to investigate the role of retinoic acid signaling pathways in cellular processes. The compound was developed to specifically inhibit the actions of retinoic acid at the retinoic acid receptor alpha, thus providing insights into the receptor's function in different biological systems .
The synthesis of ER 50891 involves several chemical reactions that are conducted under controlled laboratory conditions. While specific synthetic pathways are proprietary, general methods for creating retinoic acid receptor antagonists typically include:
The exact details and conditions (e.g., temperature, solvent) used in the synthesis of ER 50891 may vary based on the specific protocol followed by researchers .
ER 50891 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula and molecular weight are crucial for understanding its reactivity and interaction with biological targets:
The structure includes a core aromatic system that is essential for binding to the retinoic acid receptor alpha, facilitating its antagonistic action .
ER 50891 participates in various chemical reactions primarily related to its interactions with biological receptors. Key reactions include:
These interactions have been studied using biochemical assays that measure changes in gene expression and metabolic activity in response to treatment with ER 50891 compared to controls .
The mechanism by which ER 50891 exerts its effects involves several steps:
Research indicates that ER 50891 can counteract the growth-inhibitory effects of retinoic acid on various cell types, demonstrating its potential utility in studying retinoid signaling pathways .
ER 50891 exhibits several notable physical and chemical properties:
These properties are essential for designing experiments involving ER 50891 and for understanding its behavior in biological systems .
ER 50891 has several applications in scientific research:
ER-50891 (4-[5-[8-(1-Methylethyl)-4-phenyl-2-quinolinyl]-1H-pyrrolo-2-benzoic acid) is a quinoline-derived antagonist that binds the ligand-binding domain (LBD) of RARα with high specificity. The compound features a hydrophobic quinoline core and a carboxylic acid group, which forms critical hydrogen bonds with residues in the RARα LBD, such as Arg270 and Ser287. This interaction induces a conformational change in the receptor’s activation helix (H12), stabilizing it in a "closed" position that prevents coactivator recruitment (e.g., SRC-1). Consequently, the transcription of retinoic acid-responsive genes is blocked [1] [8]. Crystallographic studies confirm that ER-50891 occupies the ATRA-binding pocket but lacks the flexibility to accommodate the distinct LBD geometries of RARβ/RARγ, explaining its α-selectivity [6] [8].
ER-50891 demonstrates nanomolar affinity for RARα but exhibits significantly reduced binding to RARβ and RARγ isoforms. Transactivation assays quantify its half-maximal inhibitory concentration (IC₅₀) for RARα at 31.2 nM, compared to 432 nM for RARγ and 535 nM for RARβ—a selectivity ratio of >10-fold [1] [4] [8]. Competitive binding assays further validate this preference, with dissociation constants (Ki) of 8 nM (RARα), 17 nM (RARβ), and 17 nM (RARγ) [8]. Minor structural modifications, such as substituting the C4 phenyl group with a tolyl moiety, enhance RARα selectivity by sterically hindering binding to RARβ/γ [2].
Table 1: Selectivity Profile of ER-50891 Across RAR Subtypes
RAR Subtype | IC₅₀ (nM) | Ki (nM) | Selectivity Ratio (vs. RARα) |
---|---|---|---|
RARα | 31.2 | 8 | 1.0 |
RARβ | 535 | 17 | 17.1 |
RARγ | 432 | 17 | 13.8 |
Data compiled from [1] [4] [8]
Beyond direct RARα antagonism, ER-50891 modulates crosstalk between retinoic acid (RA) and other signaling cascades:
Table 2: ER-50891-Mediated Modulation of Signaling Pathways
Pathway | Biological Effect | Key Molecular Changes |
---|---|---|
BMP-2/Osteogenesis | Rescues osteoblast differentiation | ↑ ALP, ↑ osteocalcin, ↑ mineralization; no Δ p-Smad1/5 |
Th9 Immune Response | Suppresses allergic inflammation | ↓ IL-9, ↓ PU.1 accessibility, ↑ HDAC recruitment |
Epigenetic Silencing | Inhibits oncogenic RARα targets | ↓ H3K27ac, ↑ heterochromatin formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7